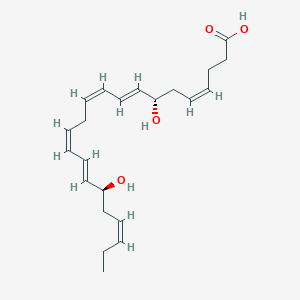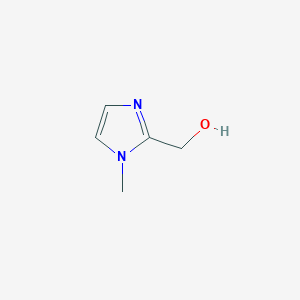
Ethyl-8-Fluorchinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 8-fluoroquinoline-3-carboxylate (EFQC) is an organic molecule used in scientific research and laboratory experiments. It is a derivative of the fluoroquinoline family of molecules, which are a class of heterocyclic compounds with a variety of applications in medicinal chemistry, biochemistry, and drug discovery. EFQC is a useful tool for researchers as it can be used to study the biochemical and physiological effects of other molecules, as well as to synthesize new compounds.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Ethyl-8-Fluorchinolin-3-carboxylat ist ein wichtiger Vorläufer bei der Synthese von Fluorchinolonen, einer Klasse von Antibiotika. Diese Verbindungen sind besonders wirksam, da sie die bakterielle DNA-Gyrase hemmen können, die für die DNA-Replikation unerlässlich ist. Die Einführung eines Fluoratoms an der 8-Position des Chinolinrings hat sich gezeigt, die antibakteriellen Eigenschaften zu verbessern, wodurch diese Derivate wirksam gegen ein breites Spektrum von Bakterien werden, einschließlich Stämmen, die gegen andere Antibiotika resistent sind .
Krebsforschungsaktivität
In der Krebsforschung wurden Derivate von this compound auf ihr Potenzial untersucht, wichtige Prozesse bei der Proliferation von Krebszellen zu hemmen. Beispielsweise haben bestimmte Derivate gezeigt, dass sie die Phosphorylierung des STAT3-Transkriptionsaktivators hemmen können, ein Protein, das an der Entwicklung und Progression vieler Krebsarten beteiligt ist . Dies deutet auf einen vielversprechenden Weg für die Entwicklung neuer Krebstherapien hin.
Tuberkulostatische Aktivität
Die Verbindung wurde auch auf ihre tuberkulostatische Aktivität untersucht. Tuberkulose (TB) bleibt eine große globale Gesundheitsherausforderung, und die Entwicklung neuer Therapeutika ist entscheidend. This compound-Derivate wurden auf ihr Potenzial untersucht, als tuberkulostatische Mittel zu wirken und einen neuen Ansatz zur Bekämpfung von TB zu bieten .
Arzneimittelforschung und -entwicklung
Im Bereich der Arzneimittelforschung dient this compound als vielseitiger Baustein. Seine einzigartige Struktur ermöglicht die Herstellung einer Vielzahl von pharmakologisch aktiven Molekülen. Forscher haben diese Verbindung bei der Entwicklung von Medikamenten mit antimikrobiellen, antitumoralen und entzündungshemmenden Eigenschaften eingesetzt, wodurch das Arsenal der verfügbaren Therapeutika erweitert wird.
Organische Synthese
This compound ist ein wichtiges Instrument in der organischen Synthese, insbesondere beim Aufbau komplexer molekularer Architekturen. Seine Reaktivität ermöglicht es ihm, verschiedene chemische Umwandlungen zu durchlaufen, was es zu einer wertvollen Verbindung für die Synthese neuer organischer Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft macht.
Enzyminhibitionstudien
Diese Verbindung wird auch in Studien verwendet, die auf die Enzyminhibition abzielen. Durch Modifizieren der Chinolinstruktur können Forscher die Wechselwirkung zwischen der Verbindung und den Zielenenzymen untersuchen, was zu Erkenntnissen über die Enzymfunktion und der Entwicklung von Enzyminhibitoren führt, die zur Behandlung von Krankheiten eingesetzt werden können .
Safety and Hazards
Ethyl 8-fluoroquinoline-3-carboxylate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Wirkmechanismus
Target of Action
Ethyl 8-fluoroquinoline-3-carboxylate, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Fluoroquinolones, including Ethyl 8-fluoroquinoline-3-carboxylate, inhibit bacterial DNA-gyrase . They bind to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This formation of ternary complexes of drug, enzyme, and DNA blocks the progress of the replication fork , thereby inhibiting bacterial DNA replication and leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 8-fluoroquinoline-3-carboxylate is bacterial DNA replication . By inhibiting DNA-gyrase, the compound disrupts the replication process, leading to the cessation of bacterial growth and eventually, bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted via the kidneys .
Result of Action
The inhibition of DNA-gyrase by Ethyl 8-fluoroquinoline-3-carboxylate leads to the disruption of bacterial DNA replication . This results in the cessation of bacterial growth and eventually leads to bacterial cell death . Therefore, Ethyl 8-fluoroquinoline-3-carboxylate exhibits antibacterial activity .
Action Environment
The action, efficacy, and stability of Ethyl 8-fluoroquinoline-3-carboxylate can be influenced by various environmental factors.
Biochemische Analyse
Biochemical Properties
Ethyl 8-fluoroquinoline-3-carboxylate plays a significant role in biochemical reactions. It is used in the synthesis of 3-(tetrazol-5-yl)quinolines, which are known to inhibit rat passive cutaneous anaphylaxis
Cellular Effects
It is known that fluoroquinolones, a family of compounds to which Ethyl 8-fluoroquinoline-3-carboxylate belongs, have a high level of antibacterial activity . They inhibit bacterial DNA-gyrase, affecting bacteria reproduction
Molecular Mechanism
This inhibition affects bacteria reproduction, leading to their antibacterial activity
Eigenschaften
IUPAC Name |
ethyl 8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWANFMWJBLPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573652 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71082-35-4 | |
| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
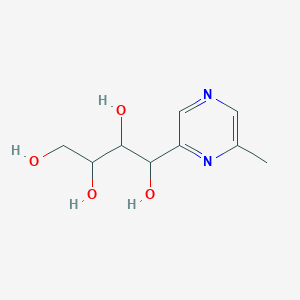

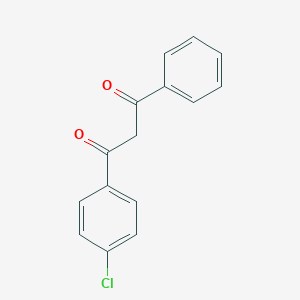

![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
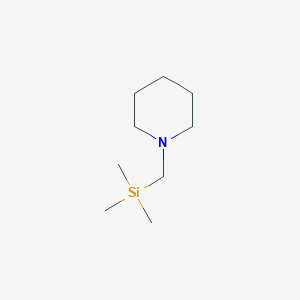

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
